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Cat. No.: B078298

An in-depth analysis of theoretical calculations and experimental findings regarding the
electrical resistivity of Titanium Silicide (TiSi2), a critical material in the semiconductor industry.
This guide provides researchers, scientists, and drug development professionals with a
comprehensive comparison of its different structural phases and the factors influencing their
conductive properties.

Titanium silicide (TiSi2) is a key material in integrated circuits, primarily used to reduce the
resistivity of contacts and interconnects. Its electrical properties are highly dependent on its
crystallographic phase. TiSi2 predominantly exists in two main phases: the metastable, high-
resistivity C49 phase, and the thermodynamically stable, low-resistivity C54 phase. The
transition from the C49 to the C54 phase is a critical step in semiconductor manufacturing to
achieve desired device performance. This guide explores the correlation between theoretically
predicted and experimentally measured resistivity values for different TiSi2 phases.

Correlation of Theoretical and Experimental
Resistivity

The electrical resistivity of TiSiz is a widely studied topic, with experimental data being more
abundant than theoretical first-principles calculations. The general trend observed is a
significant drop in resistivity as the material transitions from the metastable C49 phase to the
stable C54 phase.

Key Observations:
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e C54 Phase: This is the desired phase for microelectronics due to its low resistivity.
Experimental values for C54-TiSiz thin films are consistently in the range of 12 to 25 uQ-cm.
[1][2] This low resistivity is attributed to its specific face-centered orthorhombic crystal
structure.

o C49 Phase: This metastable phase forms at lower temperatures and exhibits a significantly
higher resistivity, typically between 60 and 90 pQ-cm.[2] The higher resistivity is a
consequence of its base-centered orthorhombic structure, which has a higher density of
stacking faults and other defects.

e C40 Phase: Another metastable phase that can be formed, for example, through laser
annealing. Its resistivity lies between that of the C49 and C54 phases, with reported
experimental values around 35 to 50 pQ-cm.[3]

o Theoretical Models: The temperature dependence of TiSiz resistivity is often approximated
by the Bloch-Griineisen theory, which describes the resistivity arising from electron-phonon
scattering.[3] However, obtaining exact theoretical resistivity values from first-principles
calculations (like Density Functional Theory - DFT) is complex and not widely reported in the
literature. These calculations model the electronic band structure and scattering mechanisms
to predict transport properties. The available theoretical framework supports the
experimentally observed metallic-like behavior of TiSiz.[3]

Discrepancies between experimental and theoretical values can arise from several factors. In
experimental settings, impurities, grain boundaries, film thickness, and defects like stacking
faults can significantly increase resistivity compared to the idealized bulk values often predicted
by theory.[4]

Data Summary

The following table summarizes the reported experimental resistivity values for the different
phases of TiSiz.
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. Experimental Resistivity Measurement Conditions /
TiSi2 Phase
(Q-cm) Notes
Thermally stable, low-resistivity
C54 12-24
phase.[1]
12 - 20 [2]
25 For a 30 nm-thick film.[2]
13-20 [3]
Metastable, high-resistivity
C49 60 - 70
phase.[1]
60 - 90 [2]
Estimated from a 25 nm thick
C40 ~50
film.[3]
For a 20 nm thick initial Ti
35

layer.[3]

Experimental Protocols

The characterization of TiSiz resistivity is predominantly carried out on thin films, which is
representative of its application in integrated circuits. The following outlines a typical
experimental procedure for forming and measuring the resistivity of TiSiz thin films.

Formation of C54-TiSiz via Two-Step Annealing

The industry-standard method to form the low-resistivity C54 phase and avoid agglomeration is
a two-step rapid thermal annealing (RTA) process.

 Titanium Deposition: A thin film of titanium is deposited onto a silicon substrate (either single-
crystal or polysilicon) using a technique like sputtering.

o First Anneal (Low Temperature): The wafer is subjected to a low-temperature RTA, typically
between 450°C and 650°C.[1] This step promotes the reaction between titanium and silicon
to form the high-resistivity C49-TiSi2 phase.
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o Selective Etching: A wet chemical etch is used to remove the unreacted titanium from the
surface.

e Second Anneal (High Temperature): A second RTA is performed at a higher temperature,
generally above 650°C, to induce the phase transformation from the C49 phase to the
desired low-resistivity C54 phase.[1]

Sample Preparation
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Experimental workflow for forming and measuring C54-TiSiz.

Resistivity Measurement: Four-Point Probe Method

The four-point probe is a standard and highly accurate method for measuring the sheet
resistance of thin films, which can then be used to calculate the bulk resistivity.

e Probe Configuration: The setup consists of four equally spaced, co-linear probes that are
brought into contact with the TiSiz film.

o Current Injection: A constant DC current is passed through the two outer probes.
» Voltage Measurement: The voltage drop across the two inner probes is measured.

o Calculation: By using four probes, the measurement is insensitive to the probe contact
resistance, which can be a significant source of error in two-probe measurements. The sheet
resistance (Rs) is calculated from the measured current (I) and voltage (V). The bulk
resistivity (p) is then determined by multiplying the sheet resistance by the film thickness (t),
e, p=Rsxt.

Logical Relationship of TiSi2 Phases and Resistivity

The formation of TiSiz and its resulting resistivity is a temperature-dependent process involving
distinct phase transformations.

TiSi2 Phases

Agglomerated Film High Resistivity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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